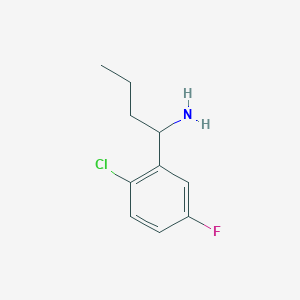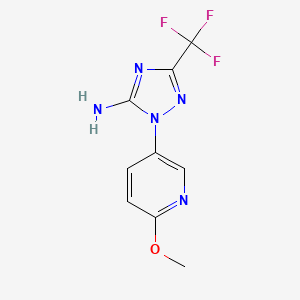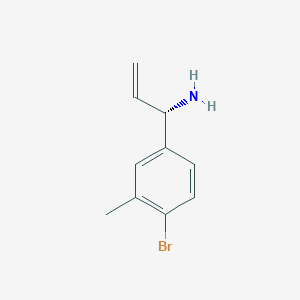![molecular formula C22H18N2O2 B13054978 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one](/img/structure/B13054978.png)
3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one is a complex organic compound with the molecular formula C22H18N2O2 and a molecular weight of 342.40 . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a quinoline moiety substituted with a phenyl group and a pyrrolidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the phenyl and pyrrolidinone groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the quinoline ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the phenyl group using coupling reagents such as palladium catalysts.
Vinylation: Introduction of the vinyl group through vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin
Eigenschaften
Molekularformel |
C22H18N2O2 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-ethenyl-3-(2-phenylquinoline-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H18N2O2/c1-2-24-13-12-17(22(24)26)21(25)18-14-20(15-8-4-3-5-9-15)23-19-11-7-6-10-16(18)19/h2-11,14,17H,1,12-13H2 |
InChI-Schlüssel |
SUVSFHWVUMCRSK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1CCC(C1=O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)

![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
![(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054932.png)
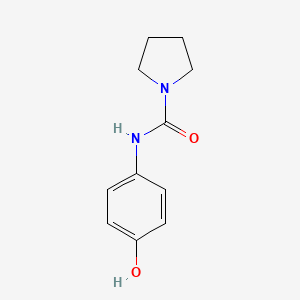
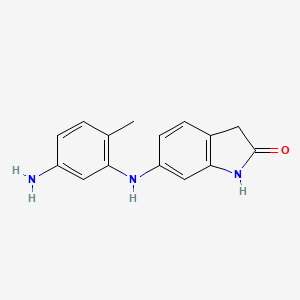
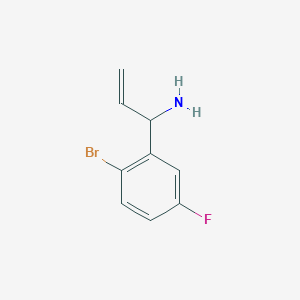

![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
